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molecular formula C10H13NO3 B1620836 1-(3,4-dimethoxyphenyl)ethan-1-one oxime CAS No. 88920-78-9

1-(3,4-dimethoxyphenyl)ethan-1-one oxime

Cat. No. B1620836
M. Wt: 195.21 g/mol
InChI Key: ILXJZPXGWURHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06429221B1

Procedure details

A solution of hydroxylamine hydrochloride (3.33 grams, 48 mmol) and sodium acetate (4.92 grams, 60 mmol) in 20 milliliters of water was added to a stirring solution of 3′,4′-dimethoxyacetophenone (5.41 grams, 30.0 mmol) in a mixture of water (30 milliliters) and ethanol (30 milliliters), the solution was stirred overnight. The resulting mixture was filtered and the solid was dried in vacuo (60° C., <1 mm) to afford 4.68 grams (80%) of product as a yellow solid: mp 137-138° C.; 1H NMR (CDCl3) δ7.34-7.08 (m, 2H), 6.94-6 80 (m, 1H), 3.92 (s, 3H ), 3.90 (s, 3H), 2.28 (s , 3H); 13C NMR (CDCl3) δ155.6, 150.1, 148.8, 129.2, 119.2, 110.6, 108.6, 55.8.
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=O)[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18]>O.C(O)C>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[N:2][OH:3])[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
4.92 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5.41 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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